1-Ethoxycarbonylmethylpyridinium

Description

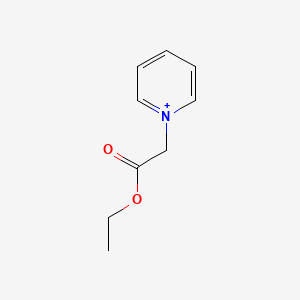

1-Ethoxycarbonylmethylpyridinium is a pyridinium-based ionic compound characterized by an ethoxycarbonylmethyl group (-CH₂COOEt) attached to the nitrogen atom of the pyridine ring. This structure confers unique reactivity and solubility properties, making it a valuable intermediate in organic synthesis and catalysis. For instance, 2-(Ethoxycarbonyl)pyridinium nitrate (C₉H₁₀N₂O₄⁺·NO₃⁻) shares a similar ethoxycarbonyl substituent and has been structurally characterized via single-crystal X-ray diffraction, revealing a planar pyridinium ring and strong hydrogen-bonding interactions with the nitrate counterion .

Key properties inferred from analogs include:

- Molecular weight: ~223.2 g/mol (based on pyridinium core + ethoxycarbonylmethyl group).

- Solubility: Likely polar-aprotic solvent compatibility (e.g., DMF, acetonitrile), as seen in related pyridinium salts .

- Reactivity: The ethoxycarbonyl group may participate in nucleophilic acyl substitutions or act as a leaving group in alkylation reactions .

Properties

Molecular Formula |

C9H12NO2+ |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

ethyl 2-pyridin-1-ium-1-ylacetate |

InChI |

InChI=1S/C9H12NO2/c1-2-12-9(11)8-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3/q+1 |

InChI Key |

YVYHSLJKEUXGQB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C[N+]1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide (CAS 1199-65-1)

- Structure : Methoxycarbonyl (-COOMe) at the 4-position and ethyl group at the 1-position.

- Properties: Higher molecular weight (335.06 g/mol) due to iodide counterion.

- Applications : Used as a precursor in ionic liquid synthesis .

5-Ethyl-2-methyl-1-(phenylmethyl)pyridinium (CAS 779282-34-7)

- Structure : Bulky phenylmethyl (benzyl) and ethyl substituents.

- Properties : Increased hydrophobicity (log P ~3.2) compared to 1-ethoxycarbonylmethylpyridinium, making it more suitable for lipid membrane studies .

1-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (CAS 16357-59-8)

- Structure: Quinoline core with ethoxycarbonyl and ethoxy groups.

- Properties: Reduced aromaticity due to dihydroquinoline structure, leading to lower thermal stability. Reactivity focuses on ring-opening reactions for heterocycle synthesis .

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₂NO₂⁺ | ~223.2 | Ethoxycarbonylmethyl | Polar solvents | Organic synthesis |

| 2-(Ethoxycarbonyl)pyridinium nitrate | C₉H₁₀N₂O₄⁺·NO₃⁻ | 258.19 | Ethoxycarbonyl, nitrate | DMSO, water | Crystallography studies |

| 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide | C₉H₁₂NO₂⁺·I⁻ | 335.06 | Methoxycarbonyl, ethyl | Acetonitrile | Ionic liquids |

| 5-Ethyl-2-methyl-1-(phenylmethyl)pyridinium | C₁₆H₂₀N⁺ | 226.34 | Ethyl, methyl, benzyl | Chloroform | Antimicrobial research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.